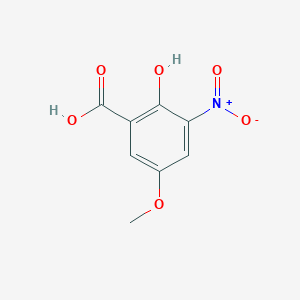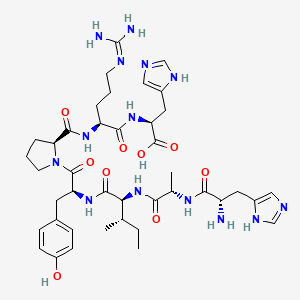
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is a heptapeptide consisting of the amino acids histidine, alanine, isoleucine, tyrosine, proline, arginine, and histidine. This sequence is known for its high binding affinity to the transferrin receptor, which is overexpressed on tumor cells . This peptide is often referred to as the T7 peptide and is used in various scientific and medical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反应分析
Types of Reactions
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Dityrosine formation.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with acyl or alkyl groups.
科学研究应用
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH involves its binding to the transferrin receptor (TfR) on the surface of cells. This binding facilitates the internalization of the peptide and any attached therapeutic agents into the cell. The peptide’s affinity for TfR allows for targeted delivery, making it a valuable tool in cancer therapy .
相似化合物的比较
Similar Compounds
Angiotensin (1-7): Another heptapeptide with a sequence (H-Asp-Arg-Val-Tyr-Ile-His-Pro-OH) that acts on the Mas receptor and is involved in cardiovascular regulation.
Uniqueness
H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is unique due to its specific binding affinity to the transferrin receptor, which is not shared by alamandine or angiotensin (1-7). This unique property makes it particularly useful in targeted drug delivery systems for cancer therapy .
属性
CAS 编号 |
268215-17-4 |
|---|---|
分子式 |
C41H60N14O9 |
分子量 |
893.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C41H60N14O9/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47)/t22-,23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
XAEMVBIKWOMFAH-JIQJDAEYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


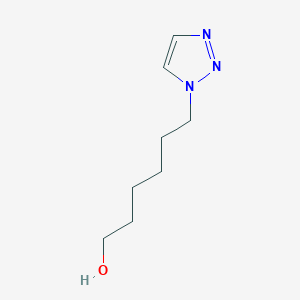
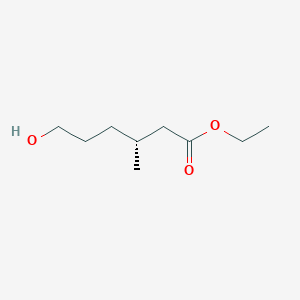


![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)

![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)
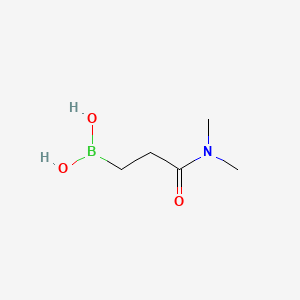



![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)

